molecular formula C12H18O4 B14684947 Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate CAS No. 24731-07-5

Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate

Cat. No.: B14684947
CAS No.: 24731-07-5
M. Wt: 226.27 g/mol
InChI Key: TYDNIGLSKOILTL-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C12H18O4. This compound is a derivative of cyclohexane and contains both ester and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The ester and ketone groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate is unique due to the presence of both an ester and a ketone group, as well as the additional oxopropyl group. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

24731-07-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H18O4/c1-3-16-11(15)12(8-9(2)13)7-5-4-6-10(12)14/h3-8H2,1-2H3

InChI Key

TYDNIGLSKOILTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)CC(=O)C

Origin of Product

United States

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